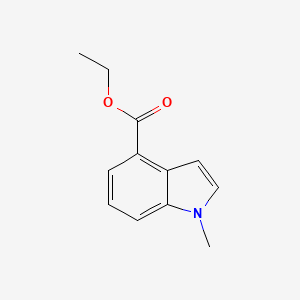

Ethyl 1-methyl-1H-indole-4-carboxylate

Description

Contextualization of Indole (B1671886) Chemistry in Synthetic and Mechanistic Studies

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and organic synthesis. Its derivatives are integral to a multitude of biologically active compounds, from neurotransmitters like serotonin (B10506) to complex alkaloids. The development of efficient synthetic methods for constructing and functionalizing the indole scaffold has been a significant focus of organic chemistry. Classical methods like the Fischer, Bischler, and Reissert indole syntheses have been complemented by modern transition-metal-catalyzed cross-coupling and C-H activation strategies, expanding the toolbox for accessing structurally diverse indoles.

Significance of Carboxylate Functionality in Indole Scaffolds

The introduction of a carboxylate group onto the indole scaffold dramatically enhances its synthetic utility. This functional group serves as a versatile handle for a wide range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into amides, acid chlorides, or other functional groups. Furthermore, the carboxylate group can be reduced to an alcohol or participate in various coupling reactions, allowing for the construction of more complex molecular architectures. This reactivity makes indole carboxylates valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.

Structural Specificity of Ethyl 1-methyl-1H-indole-4-carboxylate within Substituted Indole Carboxylates

This compound is a distinct isomer within the family of substituted indole carboxylates. Its specific structure is defined by three key features: the ethyl ester group, the placement of this carboxylate at the C4-position of the indole ring, and the methylation of the indole nitrogen at the N1-position.

The synthesis of this specific molecule can be envisioned through a multi-step process, likely involving the initial synthesis of an indole-4-carboxylate followed by N-methylation. The synthesis of 4-substituted indoles can be challenging due to the inherent reactivity of the indole ring, which typically favors substitution at the C3-position. However, various synthetic methods have been developed to achieve substitution at the C4-position.

The properties of this compound can be inferred from its close analogs, Ethyl 1H-indole-4-carboxylate and Methyl 1H-indole-4-carboxylate. The pertinent data for these related compounds are presented below.

| Property | Ethyl 1H-indole-4-carboxylate | Methyl 1H-indole-4-carboxylate |

|---|---|---|

| CAS Number | 50614-84-1 | 39830-66-5 |

| Molecular Formula | C11H11NO2 | C10H9NO2 |

| Molecular Weight | 189.21 g/mol | 175.18 g/mol |

| Melting Point | Not available | 68-71 °C |

The N-methylation introduces a permanent substituent on the indole nitrogen, which influences the compound's physical and chemical properties. For instance, it eliminates the possibility of N-H hydrogen bonding, which can affect its melting point, solubility, and chromatographic behavior compared to its N-unsubstituted counterpart.

The ethyl ester, in comparison to a methyl ester, will slightly increase the molecular weight and may lead to minor differences in physical properties such as boiling point and solubility due to the larger alkyl group.

The reactivity of this compound is primarily centered around the ester functionality and the indole ring. The ester can undergo hydrolysis, amidation, and reduction. The indole ring, being electron-rich, is susceptible to electrophilic substitution. The presence of the electron-withdrawing carboxylate group at C4 and the electron-donating methyl group at N1 will influence the regioselectivity of such reactions.

Spectroscopic Data of a Related Compound: Methyl 1H-indole-3-carboxylate

While specific spectroscopic data for this compound is not available, the data for a related isomer, Methyl 1H-indole-3-carboxylate, provides insight into the expected spectral features.

| Data Type | Description |

|---|---|

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the aromatic protons of the indole ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,4-disubstitution pattern. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, and the carbons of the indole ring. The chemical shifts would be influenced by the electronic effects of the substituents. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic fragmentations of the indole ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUHUDANJNARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Methyl 1h Indole 4 Carboxylate and Analogous Systems

Traditional Approaches to Indole (B1671886) Ring Formation and Functionalization

The construction of the core indole ring system is the foundational step in synthesizing Ethyl 1-methyl-1H-indole-4-carboxylate. Several classical methods have been established for this purpose, with the Fischer indole synthesis being the most prominent.

Modifications of Fischer Indole Synthesis for 4-Carboxylate Substitution

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a new C-C bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgbyjus.com

To synthesize an indole with a 4-carboxylate substitution, a correspondingly substituted phenylhydrazine is required. For instance, (3-ethoxycarbonyl)phenylhydrazine would be a necessary starting material. The challenge often lies in the availability and stability of such substituted hydrazines.

A significant modification that facilitates the synthesis of the required hydrazone intermediate is the Japp-Klingemann reaction . rsc.org This method avoids the need to handle potentially unstable substituted phenylhydrazines directly. Instead, it involves the reaction of an aryldiazonium salt with a β-ketoester under basic conditions. rsc.org The resulting hydrazone can then be subjected to acidic conditions to induce cyclization via the Fischer mechanism, yielding the desired indole. rsc.org

Table 1: Key Features of Fischer Indole Synthesis Modifications

| Modification | Starting Materials | Key Transformation | Advantage |

|---|---|---|---|

| Classic Fischer | Substituted Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed thermal cyclization of a phenylhydrazone. byjus.com | Versatile and widely applicable. byjus.com |

| Japp-Klingemann | Aryldiazonium salt, β-ketoester | Forms the required hydrazone intermediate in situ from more accessible precursors. rsc.org | Obviates the need for potentially unstable substituted hydrazines. rsc.org |

Alternative Established Indole Annulation and Cyclization Reactions

Beyond the Fischer synthesis, other classical methods can be employed to construct the indole framework, which may offer advantages in regioselectivity for 4-substituted products.

The Hemetsberger indole synthesis is particularly well-suited for the regioselective synthesis of 4- or 6-substituted indoles. rsc.org This reaction involves the thermal decomposition of an α-azido-cinnamate ester derived from a substituted benzaldehyde. The pre-existing C2–C3 bond in the precursor ensures specific placement of substituents on the benzene (B151609) ring of the resulting indole. rsc.org

Another powerful method is the Larock indole synthesis , a palladium-catalyzed annulation reaction. This modern classical approach typically involves the reaction of an o-iodoaniline with a disubstituted alkyne. researchgate.net Recent advancements have expanded the substrate scope and explored the use of more sustainable catalysts like nickel and manganese, enhancing the method's applicability for creating diverse indole scaffolds. researchgate.net

Esterification and N-Alkylation Strategies for Indole Carboxylates

Once the indole-4-carboxylate core is formed, or if starting from indole-4-carboxylic acid, subsequent functionalization is required to introduce the ethyl ester and N-methyl groups.

Direct Esterification of Indole-4-carboxylic Acids

The conversion of a carboxylic acid to an ester is a fundamental organic transformation. The Fischer esterification is a classic and direct method for this purpose. masterorganicchemistry.com This reaction involves treating the carboxylic acid (e.g., 1H-indole-4-carboxylic acid) with an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com

Alternatively, the ester group can be introduced via other standard methods, such as reaction of the carboxylic acid with an alkyl halide in the presence of a base, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol.

Advanced Synthetic Techniques and Route Development for Indole Carboxylates

Modern synthetic chemistry offers advanced strategies that can improve the efficiency, scalability, and environmental impact of synthesizing complex molecules like this compound.

Palladium-catalyzed reactions have significantly advanced indole synthesis. The Buchwald modification of the Fischer indole synthesis, for example, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope and practicality of the classical method. wikipedia.org

Flow chemistry represents a paradigm shift from traditional batch processing. A continuous flow-based synthesis of an indole-3-carboxylic ester has been demonstrated, involving a reductive cyclization sequence. beilstein-journals.org Such techniques allow for rapid optimization, improved safety, and easier scalability. Applying a similar strategy could enable the on-demand production of the target 4-carboxylate isomer. beilstein-journals.org

Furthermore, the development of novel catalytic systems continues to provide new avenues for indole synthesis. For instance, tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis allows for the direct conversion of alcohols to indoles. organic-chemistry.org These advanced methods often provide access to polyfunctional indoles under milder conditions and with greater efficiency than traditional approaches. organic-chemistry.org

Metal-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Palladium-Catalyzed Heterocyclization)

Metal-catalyzed reactions are fundamental in modern organic synthesis for constructing complex heterocyclic systems like indoles. mdpi.com Palladium, in particular, is a versatile catalyst for forming the indole nucleus through various cyclization and cross-coupling strategies. mdpi.combeilstein-journals.org These methods offer significant advantages over classical syntheses by providing milder reaction conditions and broader functional group tolerance.

Key palladium-catalyzed approaches for indole synthesis include:

Sonogashira Coupling followed by Cyclization: This sequence involves the coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com

Oxidative Annulation: In this one-pot approach, anilines react with electron-withdrawing substituted internal alkynes to form enamine intermediates. A palladium catalyst then facilitates a double C-H activation, with oxygen as the oxidant, to yield the indole product. mdpi.com

Intramolecular C-N Bond Formation: The palladium-catalyzed cyclization of halo-aryl enamines is a scalable and effective strategy for constructing diverse indole scaffolds. This method is central to producing various indole carboxylate derivatives.

These transition metal-catalyzed processes, particularly those using palladium, are instrumental in the efficient synthesis of functionalized indoles from readily available starting materials. mdpi.comnih.gov

Microwave-Assisted Organic Synthesis of Indole Carboxylate Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of indole derivatives. nih.govtandfonline.com By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improving product yields compared to conventional heating methods. tandfonline.commdpi.com

For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed heterocyclization demonstrates the clear advantages of microwave assistance. mdpi.com Under conventional heating at 80°C, the reaction requires 3 hours to achieve a 72% yield. In contrast, under microwave irradiation, the reaction time is reduced to just 15-20 minutes while achieving yields greater than 90%. mdpi.com This acceleration is a common feature in MAOS for indole synthesis. researchgate.net An improved procedure for synthesizing indole-2-carboxylic acid esters has also been achieved using controlled microwave irradiation, resulting in excellent yields under mild conditions and with a short conversion period. researchgate.net

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Heating | Oil Bath | Microwave Irradiation |

| Temperature | 80 °C | 80 °C |

| Reaction Time | 3 hours | 15-20 minutes |

| Yield | 72% | >90% |

Development of Efficient One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Researchers have developed such processes for the synthesis of carbazole (B46965) derivatives, which are structurally related to indoles, from indole precursors. researchgate.net For example, a solventless one-pot reaction between 2-(3-formyl-1H-indol-2-yl)acetates and nitroalkenes has been accomplished on the surface of basic alumina (B75360) to produce carbazole derivatives efficiently. researchgate.net Similarly, palladium-catalyzed one-pot annulation of ortho-iodoanilines and aldehydes provides a direct route to indoles under mild conditions. These streamlined sequences are crucial for building molecular complexity rapidly and are a key area of development in heterocyclic chemistry.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and its Precursors

Optimizing reaction conditions is a critical step in developing any synthetic route to maximize product yield and purity. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagents.

In the synthesis of N-alkylated indole-2-carboxylates, which are precursors to systems analogous to this compound, temperature plays a crucial role. In one study, the alkylation of ethyl 1H-indole-2-carboxylate was investigated at different temperatures. nih.gov Stirring the reaction at 80°C for 2 hours gave the desired product in a 47% yield, while prolonged reaction at this temperature led to decomposition. By lowering the temperature to 60°C for 3 hours, full conversion of the starting material was achieved, improving the yield to 65%. nih.gov

| Temperature | Time | Yield | Observations |

|---|---|---|---|

| 80 °C | 2 hours | 47% | Incomplete conversion |

| 80 °C | 16 hours | 10% | Significant product decomposition |

| 60 °C | 3 hours | 65% | Full conversion, optimal yield |

Similarly, the optimization of a palladium-catalyzed heterocyclization for synthesizing indole carboxylates involved screening different oxidants and solvents under microwave conditions. mdpi.com The choice of copper source as the oxidant and the solvent system was found to be critical for achieving high yields. mdpi.com This systematic optimization is essential for transforming a chemical reaction into a robust and efficient synthetic method.

| Entry | Oxidant (equiv.) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OAc)₂ (3) | DMF | 20 | 75 |

| 2 | Cu(OAc)₂ (1.5) | DMF | 20 | 85 |

| 3 | Cu(OAc)₂ (1.5) | DMA | 15 | 92 |

| 4 | CuCl₂ (1.5) | DMA | 20 | 55 |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 1 Methyl 1h Indole 4 Carboxylate Derivatives

Elucidation of Reaction Pathways and Transition States in Indole (B1671886) Derivatization

The derivatization of indole rings, such as that in Ethyl 1-methyl-1H-indole-4-carboxylate, proceeds through complex reaction pathways that are actively being elucidated through computational and experimental studies. Understanding these pathways and their associated transition states is critical for controlling reaction outcomes.

Computational studies using density functional theory (DFT) have provided significant insights into the atmospheric oxidation mechanisms of the parent indole structure, which serve as a model for its derivatives. The reaction initiated by hydroxyl (•OH) radicals is dominated by the radical addition pathway. copernicus.org In contrast, reactions initiated by chlorine (•Cl) radicals can proceed through both •Cl addition and hydrogen abstraction pathways. copernicus.org For instance, the initial reaction of indole with •OH leads to the formation of various peroxy radicals after the addition of O₂, which then react with nitric oxide (NO) and hydroperoxyl radicals (HO₂•) to form products like organonitrates and alkoxy radicals. copernicus.org

In the context of synthetic transformations, such as the Palladium(II)-catalyzed oxidative C–H alkenylation, mechanistic studies have revealed intricate details about how ligands can influence reaction pathways. For this reaction, a potential energy surface was mapped out using DFT calculations. nih.gov The process begins with the formation of a Pd(II)-ligand complex. A key bifurcating point on this surface occurs at an intermediate from which two distinct C-H activation transition states evolve, leading to either C2 or C3 alkenylation. nih.gov In the presence of a sulfoxide-2-hydroxypyridine (SOHP) ligand, the 2-hydroxypyridine (B17775) moiety acts as an internal base, abstracting a proton from the indole C-H bond in a concerted metalation-deprotonation (CMD) mechanism. nih.gov This CMD pathway significantly lowers the energy barrier for C-H palladation at both the C2 and C3 positions compared to a ligand-free system. nih.gov

Furthermore, novel reaction pathways have been uncovered that invert the typical electronic reactivity of the indole ring, a concept known as "umpolung." In a recently developed enantioselective dearomative aza-spirocyclization, mechanistic studies indicated that the umpolung reactivity at the C3 position of the indole is achieved through the initial iodination of the indole nitrogen (N1). acs.org This formation of an N-I indole intermediate is a crucial step that facilitates the subsequent oxidative dearomatization, a pathway confirmed by experiments showing that N-methylated indoles, which cannot form this intermediate, fail to react under the standard conditions. acs.org

Studies on Regioselectivity and Stereoselectivity in Functionalization Reactions

The functionalization of the indole nucleus is often complicated by issues of regioselectivity, as multiple positions on the heterocyclic ring are susceptible to electrophilic attack. The substituent at the 4-position, as in this compound, exerts a significant influence on the preferred site of reaction.

In the Pd(II)-catalyzed oxidative Heck reaction, regioselectivity can be controlled by the choice of ligand, which alters the regioselectivity-determining step of the catalytic cycle. nih.gov Without a specific ligand, C-H activation is the rate- and regioselectivity-determining step, favoring functionalization at the electron-rich C3 position. However, the use of a novel sulfoxide-2-hydroxypyridine (SOHP) ligand makes both C2 and C3 C-H activation kinetically accessible and quasi-reversible. nih.gov This shifts the regioselectivity-determining step to the subsequent alkene migratory insertion, which exhibits a strong preference for the C2-palladated intermediate, thus leading to C2-alkenylated products. nih.gov This switch represents a powerful strategy for tuning the reaction outcome.

For 4-substituted indoles that are unsubstituted at the 3- and 5-positions, intramolecular electrophilic aromatic substitution (SEAr) reactions show distinct regiochemical preferences. Cyclizations, such as the Pictet-Spengler reaction between 2-(1H-indol-4-yl)ethanamine and an aldehyde, proceed with high regioselectivity at the indole C3 position. beilstein-journals.org Similarly, Michael-type additions also occur selectively at the C3 position to furnish fused tricyclic systems. beilstein-journals.org Conversely, intramolecular Friedel-Crafts acylations of 4-substituted indoles tend to occur regioselectively at the C5 position. beilstein-journals.org The outcome of these cyclizations is dictated by the kinetic favorability of forming either a five- or six-membered ring fused at the 3,4- or 4,5-positions.

Steric effects also play a crucial role in directing functionalization. In the regioselective nitration of indoles, reactions strongly favor the 3-position. nih.gov However, the presence of a substituent at the 4-position, even a relatively small methyl group, can introduce steric hindrance that negatively impacts the reaction yield. nih.gov

Stereoselectivity has been achieved in the oxidative dearomatization of tryptamine (B22526) derivatives. acs.org Using a chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalyst, an enantioselective aza-spirocyclization was developed. The mechanism proceeds through an oxidative umpolung of the indole, initiated by N-iodination, to afford spiroindolenines with good to excellent enantioselectivity. acs.org

Electrochemical Mechanistic Studies of Indole Carboxylates

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox mechanisms of indole derivatives. benthamscience.comresearchgate.net These studies provide valuable information on oxidation potentials, electron transfer kinetics, and the stability of intermediates, which is crucial for understanding their biological action and for designing new synthetic pathways. nih.gov

The electrochemical oxidation of indole carboxylates and related derivatives at carbon-based electrodes is generally an irreversible, pH-dependent process. nih.gov The fundamental mechanism involves the transfer of one electron and one proton from the indole ring to form a radical cation intermediate. nih.gov This initial oxidation typically occurs at the nitrogen atom of the indole fragment. upb.ro

The fate of the radical cation determines the subsequent reaction pathway. It can undergo further oxidation to a dication, which may then fragment, or it can react with another molecule, often leading to polymerization and the formation of a passivating film on the electrode surface. upb.ro In the oxidation of indole-2-carboxylic acid, for example, the initially formed intermediates can lead to products such as various dioxindoles and dimers linked through C-O-C or C-C bonds. researchgate.net

Kinetic parameters of the electrochemical process can be determined from voltammetric data. For certain indolizine (B1195054) carboxylates, the oxidation has been characterized as an EC-type mechanism, where a reversible electron transfer (E) is followed by an irreversible chemical reaction (C). upb.ro For these compounds, the heterogeneous electron transfer rate constant (k_s) and the chemical reaction rate constant (k_c) have been calculated. upb.ro

Table 1: Selected Electrochemical Parameters for Indole Derivatives

| Compound/System | Electrochemical Process | Heterogeneous Electron Transfer Rate Constant (k_s) | Chemical Reaction Rate Constant (k_c) | Diffusion Coefficient (D) | Reference |

|---|---|---|---|---|---|

| Indolizine Carboxylate Derivative | EC type mechanism | 0.029 cm/s | 0.167 s⁻¹ | 2.8 x 10⁻⁵ cm²/s | upb.ro |

| Indole-3-carbaldehyde | Electrode reaction kinetics probed by CV | Determined | Not specified | Determined | researchgate.net |

Advanced Structural Characterization and Solid State Analysis of Ethyl 1 Methyl 1h Indole 4 Carboxylate

X-ray Crystallography and Intermolecular Interactions

Analysis of Crystal Packing Motifs and Polymorphism

Without access to published experimental results for this specific compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

A Hirshfeld surface analysis for Ethyl 1-methyl-1H-indole-4-carboxylate would theoretically provide quantitative insights into the various intermolecular contacts that stabilize the crystal lattice. This analysis maps the electron distribution of a molecule within a crystal to visualize and quantify interactions such as hydrogen bonding, π-π stacking, and other van der Waals forces.

A typical analysis would generate:

dnorm surfaces: These maps would highlight regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for identifying hydrogen bonds (e.g., C-H···O) and other significant interactions.

2D Fingerprint Plots: These plots would summarize all intermolecular contacts, breaking them down into percentage contributions. For a molecule like this compound, one would expect to quantify contacts such as H···H, C···H, and O···H, which typically dominate the surface. Specific plots could also reveal the presence and nature of π-π stacking and C-H···π interactions involving the indole (B1671886) ring.

Without experimental single-crystal X-ray diffraction data for this specific compound, a Hirshfeld surface analysis cannot be performed, and therefore, no data table of interaction percentages can be provided.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of a solid material. A PXRD analysis of a bulk sample of this compound would yield a unique diffraction pattern.

This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the specific crystalline phase of the compound. It could be used to:

Confirm the crystallinity and phase purity of a synthesized batch.

Identify the material by comparing its diffraction pattern to a database of known phases.

Potentially determine the unit cell parameters if the crystal system is known.

As no public PXRD data for this compound has been found, a data table of characteristic diffraction peaks (2θ values, d-spacing, and relative intensity) cannot be generated.

Computational and Theoretical Chemistry Studies on Ethyl 1 Methyl 1h Indole 4 Carboxylate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure of a molecule and describe the distribution and energy of its electrons.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like indole (B1671886) derivatives. niscpr.res.in DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A common approach involves using a functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set, like 6-311++G(d,p), to provide a detailed description of the electronic orbitals. researchgate.netasianpubs.org

Geometry optimization is a key application where DFT is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields precise information about bond lengths, bond angles, and dihedral angles.

Due to a lack of specific published DFT data for Ethyl 1-methyl-1H-indole-4-carboxylate, the following table presents optimized geometrical parameters for the closely related isomer, Ethyl indole-2-carboxylate , calculated at the B3LYP/6-311++G(d,p) level of theory. This data serves as a representative example of the structural parameters that can be obtained for this class of molecules.

| Optimized Geometrical Parameters for Ethyl Indole-2-carboxylate (Representative Data) | |

|---|---|

| Parameter (Bond) | Bond Length (Å) |

| C4-C9 | 1.426 |

| C2-C10 | 1.465 |

| C10-O11 | 1.216 |

| C3-H16 | 1.078 |

| C5-H17 | 1.084 |

| Parameter (Angle) | Bond Angle (°) |

| N1-C2-C3 | 109.29 |

| N1-C2-C10 | 118.33 |

| C3-C2-C10 | 132.30 |

These calculations typically show that the indole ring system is largely planar, with substituents causing minor deviations. The bond lengths and angles are influenced by the electronic nature of the substituents; for instance, the electron-withdrawing carboxylate group can affect adjacent bond lengths.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

While computationally more demanding than DFT, ab initio methods can provide highly accurate results and are often used as benchmarks. Studies on indole systems have employed these methods to investigate intermolecular interactions, such as those between amino acid side chains (e.g., tryptophan and histidine) or the hydration of biomolecules. researchgate.net For indole carboxylate derivatives, high-level ab initio calculations, such as G3(MP2), have been used to estimate gas-phase enthalpies of formation, providing crucial thermochemical data. These methods are particularly valuable for understanding fundamental molecular properties where high accuracy is paramount.

Electronic Structure and Reactivity Descriptors

Beyond determining the static structure, computational methods provide a wealth of information about a molecule's electronic landscape, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to its electron affinity, or its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The following table shows FMO properties for the representative isomer Ethyl indole-2-carboxylate , calculated at the B3LYP/6-311++G(d,p) level.

| Frontier Molecular Orbital Properties for Ethyl Indole-2-carboxylate (Representative Data) | |

|---|---|

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.76 |

The distribution of the HOMO and LUMO across the molecule is also informative. For indole systems, the HOMO is typically localized over the electron-rich indole ring, while the LUMO may be distributed over the ring and the electron-withdrawing carboxylate group. This distribution helps identify the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative picture of bonding, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.net

For a molecule like this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the nitrogen atom (nN) into the antibonding π* orbitals of the aromatic ring (nN → π*C=C). Similarly, interactions involving the carbonyl group can highlight the extent of conjugation.

The table below lists significant NBO interactions for the representative isomer Ethyl indole-2-carboxylate , illustrating the type of data obtained from this analysis.

| NBO Donor-Acceptor Interactions for Ethyl Indole-2-carboxylate (Representative Data) | ||

|---|---|---|

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 42.55 |

| LP(1) N1 | π(C4-C9) | 3.89 |

| π(C4-C9) | π(C5-C6) | 21.12 |

| π(C7-C8) | π(C4-C9) | 19.89 |

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This tool is invaluable for predicting how a molecule will interact with other charged species.

Negative Regions (Red/Yellow): These areas have an excess of electron density and a negative electrostatic potential. They are characteristic of lone pairs on electronegative atoms (like oxygen or nitrogen) and are attractive to electrophiles (positive charges).

Positive Regions (Blue): These areas are electron-deficient and have a positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms. They represent sites susceptible to nucleophilic attack (negative charges).

Neutral Regions (Green): These areas have a relatively neutral potential.

For this compound, an EPS map would be expected to show a significant region of negative potential localized on the oxygen atoms of the ethyl carboxylate group, making them primary sites for hydrogen bonding and electrophilic attack. researchgate.net The nitrogen atom of the indole ring also contributes to the negative potential. Conversely, positive potential would be concentrated on the hydrogen atoms of the aromatic ring and the methyl/ethyl groups. The π-system of the indole ring generally presents an electron-rich area, making it susceptible to interactions with cations. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which is crucial for the structural elucidation of molecules. Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are widely employed for accurate predictions of NMR and IR spectra after geometric optimization of the molecular structure. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts with high accuracy. nih.govresearchgate.net For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals reflecting its unique substitution pattern. The N-methyl group would present a distinct singlet in the ¹H NMR spectrum, while the ethyl group of the ester would show a quartet and a triplet. The aromatic protons on the indole ring would display a specific coupling pattern determined by the 1,4-disubstitution.

Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on computational models for analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 7.20 - 7.30 | d |

| H3 | 6.80 - 6.90 | d |

| H5 | 7.60 - 7.70 | dd |

| H6 | 7.10 - 7.20 | t |

| H7 | 7.40 - 7.50 | dd |

| N-CH₃ | 3.80 - 3.90 | s |

| O-CH₂ | 4.30 - 4.40 | q |

| CH₃ | 1.35 - 1.45 | t |

IR Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies observed in an infrared (IR) spectrum. materialsciencejournal.org Key vibrational modes for this compound would include a strong absorption band for the C=O stretching of the ester group, aromatic C-H stretching, and various C-C and C-N stretching vibrations within the indole ring.

Predicted Key IR Vibrational Frequencies for this compound This table presents hypothetical data based on computational models for analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | 1715 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch | 1250 - 1100 | Strong |

Electronic Bandgap Measurements and Influence on Properties

The electronic bandgap, defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental parameter governing the electronic behavior and reactivity of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in the design of materials for optoelectronic applications. nih.govmdpi.com

Predicted Frontier Orbital Energies for this compound This table presents hypothetical data based on computational models for analogous compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

| Bandgap (ΔE) | 4.60 |

Average Local Ionization Energy (ALIE) Calculations

Average Local Ionization Energy (ALIE) is a reactivity descriptor derived from DFT that maps the average energy required to remove an electron from any point in the space surrounding a molecule. researchgate.netresearchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons and are therefore the most probable sites for electrophilic attack. researchgate.net

While specific ALIE calculations for this compound have not been reported, analysis of the indole scaffold allows for clear predictions. The electron-rich pyrrole (B145914) half of the indole ring system would exhibit lower ALIE values than the benzene (B151609) portion. Specifically, the C3 position, which is known for its high reactivity in electrophilic substitution reactions on indoles, is expected to be a minimum on the ALIE surface map, indicating it as the most likely site for electrophilic attack.

Theoretical Mechanistic Predictions and Reaction Dynamics

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states. st-andrews.ac.uknih.gov By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov

For this compound, a primary area of interest is its reactivity in electrophilic aromatic substitution. Theoretical models would predict that the C3 position is the most kinetically and thermodynamically favored site of attack. This is due to the ability of the nitrogen atom to stabilize the Wheland intermediate through resonance, an effect that is enhanced by the N-methyl group. Computational studies would involve modeling the approach of an electrophile to various positions on the indole ring (C2, C3, C5, C6, C7) and calculating the energy of the corresponding transition states. Such calculations would almost certainly confirm the C3 position as having the lowest activation barrier.

Solvation Effects and Conformational Analysis via Computational Methods

The behavior of a molecule can be significantly influenced by its environment and its three-dimensional shape. Computational methods are essential for exploring these aspects.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation of the ethyl carboxylate group around the single bond connecting it to the indole ring. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them. nih.gov It is predicted that the most stable conformation is one where the ester group is coplanar with the indole ring to maximize π-conjugation. However, a rotational barrier must be overcome to move out of this planar arrangement.

Solvation Effects: The properties of a molecule can change dramatically in solution. Computational models can simulate these effects using either implicit methods, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric, or explicit methods, which involve modeling individual solvent molecules. researchgate.netnih.gov For a polar molecule like this compound, polar solvents are expected to stabilize the ground state, potentially altering conformational preferences and causing shifts in its spectroscopic properties. nih.gov

Substituent Effects on Electronic Properties and Reactivity Profiles

The electronic character and reactivity of the indole scaffold are significantly modified by the N-methyl and 4-ethyl-carboxylate substituents.

1-Methyl Group: As an electron-donating group (EDG), the methyl group at the N1 position increases the electron density of the entire ring system through induction. This effect raises the energy of the HOMO, making the molecule a better electron donor and activating it towards electrophilic attack compared to its N-H counterpart. chemrxiv.orgmdpi.com

4-Ethyl-carboxylate Group: As an electron-withdrawing group (EWG), the ester at the C4 position decreases the electron density of the benzene portion of the indole ring via both inductive and resonance effects. This lowers the energy of the LUMO, making the molecule a better electron acceptor. nih.govboisestate.edu

Chemical Transformations and Derivatization Strategies for Ethyl 1 Methyl 1h Indole 4 Carboxylate

Ethyl 1-methyl-1H-indole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring both a reactive ester group and an electron-rich indole (B1671886) nucleus, allows for a wide array of chemical modifications. These transformations can be broadly categorized into reactions involving the ester moiety and those occurring at the indole ring system. Such derivatization strategies are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science.

Applications of Ethyl 1 Methyl 1h Indole 4 Carboxylate in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block and Intermediate in Complex Molecule Synthesis

The structure of Ethyl 1-methyl-1H-indole-4-carboxylate makes it a versatile building block for constructing more elaborate molecular architectures. The reactivity is primarily centered on the indole (B1671886) ring and the ethyl carboxylate group.

The ethyl carboxylate functional group is a key handle for a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-methyl-1H-indole-4-carboxylic acid. chemicalbook.com This carboxylic acid is itself a crucial intermediate, which can be further derivatized. The ester can also be reduced to a primary alcohol ( (1-methyl-1H-indol-4-yl)methanol) using powerful reducing agents, or it can be converted into amides through reactions with amines. These transformations allow for the introduction of new functionalities and the extension of the molecular framework.

Furthermore, the indole ring itself is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, typically at the C3 position. This reactivity allows for the introduction of various substituents onto the heterocyclic core. The ability to modify both the indole ring and the carboxylate group enables the creation of a diverse library of compounds. This versatility makes indole carboxylates valuable precursors in the synthesis of complex, fused heterocyclic systems, which are often pursued for their potential biological activity. For instance, related ethyl 1H-indole-2-carboxylates have been used as starting materials to synthesize fused 3,4-dihydro-1H- researchgate.netoxazino[4,3-a]indole systems through an alkylation-cyclization sequence. nih.gov

Ligand Design and Catalyst Development Utilizing Indole Carboxylate Scaffolds

While specific applications of this compound in catalysis are not extensively documented, the inherent structural features of indole carboxylate scaffolds present significant potential for ligand design and catalyst development. The indole ring contains a nitrogen atom, and the carboxylate group possesses oxygen atoms, both of which can act as coordination sites for metal ions. This allows such molecules to function as ligands in transition metal catalysis.

The development of palladium-catalyzed methods for C-N bond formation, for example, often relies on precisely designed ligands to control the reactivity and selectivity of the metal center. nih.gov Indole-based structures can be incorporated into these ligands to modulate their electronic and steric properties. The synthesis of indole-based chiral heterocycles is an active area of research, with potential applications in developing new chiral catalysts for asymmetric synthesis. acs.org The functional handles on the indole carboxylate scaffold allow for it to be integrated into larger, more complex ligand architectures, potentially leading to novel catalysts with unique reactivity for C-H activation, cross-coupling reactions, or other important organic transformations. nih.govresearchgate.net

Applications in Functional Materials Research

The indole moiety is a valuable component in the design of functional organic materials due to its electronic properties and rigid structure. Research has demonstrated the utility of indole carboxylate derivatives in creating materials with specific optical and thermal characteristics.

Derivatives of indole-4-carboxylate have shown significant promise in the development of materials for optical applications, particularly for blocking high-energy blue light. researchgate.net In one study, methyl indole-4-carboxylate (a close analog) was subjected to solid-phase oxidative polymerization to synthesize oligomers (O-MI4C). researchgate.net These oligomers are composed of cyclic structures with large conjugated systems, which are responsible for their strong light absorption properties. researchgate.net

The resulting methyl indole-4-carboxylate oligomer (O-MI4C) demonstrated the best blue light absorption among isomers substituted at different positions, with a cut-off absorption wavelength of 530 nm. researchgate.net When these oligomers were incorporated into common transparent polymers like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), the resulting composite materials showed effective blue light blocking capabilities while maintaining transparency to other visible light. researchgate.net

| Composite Material | O-MI4C Concentration (wt%) | Blue Light Blocking Efficiency (%) | Effect on Green/Orange Light |

|---|---|---|---|

| PMMA/O-MI4C | 0.01 | 25 | No significant effect |

| CR-39/O-MI4C | 0.02 | 35 | No significant effect |

The development of indole-based materials extends to light-emitting applications as well, with some benzoindole-cored compounds being investigated as deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org

The indole nucleus serves as a robust aromatic unit for creating high-performance polymers. Indole-based dicarboxylates have been used to synthesize a new class of aromatic polyesters through polycondensation with various bio-based aliphatic diols. acs.orgrsc.org These polyesters are amorphous and exhibit excellent thermal stability, a quality attributed to the rigid indole unit in the polymer backbone. acs.orgrsc.org

The glass transition temperatures (Tg), a measure of thermal stability, of these indole-based polyesters can be tuned by varying the length of the methylene (B1212753) bridges in the polymer structure. acs.org This tunability allows for the creation of materials tailored for specific applications where high thermal performance is required. acs.org

| Polymer | Structure Description | Tg (°C) |

|---|---|---|

| P(BU-co-Ind) | Polyester from indole dicarboxylate and 1,4-butanediol | 113 |

| P(HD-co-Ind) | Polyester from indole dicarboxylate and 1,6-hexanediol | 94 |

| P(OD-co-Ind) | Polyester from indole dicarboxylate and 1,8-octanediol | 80 |

| P(DD-co-Ind) | Polyester from indole dicarboxylate and 1,10-decanediol | 72 |

| P(DDD-co-Ind) | Polyester from indole dicarboxylate and 1,12-dodecanediol | 65 |

Furthermore, functional polymers with high molecular weights have been synthesized from indole derivatives through catalyst-free C–N coupling reactions. rsc.orgresearchgate.net These methods provide an effective route to new functional polymers with well-defined structures and good thermal and electrochemical properties. rsc.orgresearchgate.net

Development of Novel Synthetic Reagents and Methodologies

This compound and related indole derivatives are valuable substrates for the development and optimization of new synthetic methodologies. The predictable reactivity of the indole ring and its substituents allows chemists to test the scope and limitations of novel chemical transformations.

For example, various methods for the direct functionalization of indole C-H bonds have been developed, including palladium-catalyzed aerobic amination to form indole-2-carboxylates and cobalt-catalyzed reductive C-H alkylation. nih.govresearchgate.net Site-selective C3-formylation of N-H indoles has been achieved using recyclable catalysts, a reaction of significant importance for synthesizing biologically active compounds. acs.org These advanced methodologies aim to be more atom-economical and environmentally friendly than traditional multi-step syntheses. researchgate.net

The carboxylate group itself can be used to generate new reactive intermediates. For instance, the conversion of ethyl or methyl indol-2-carboxylate to the corresponding indol-2-carbohydrazide via hydrazinolysis creates a new building block. researchgate.netnih.gov This carbohydrazide (B1668358) can then be reacted with aldehydes, ketones, or other reagents to synthesize a variety of new heterocyclic systems, such as thiazoles, demonstrating how a simple starting material can be leveraged to access diverse chemical space. researchgate.netnih.govmdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-1H-indole-4-carboxylate?

this compound is typically synthesized via alkylation of indole derivatives. A representative method involves reacting 1-methyl-1H-indole-4-carboxylic acid with ethyl chloroformate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) under anhydrous conditions. Alternative routes include esterification using ethanol under acid catalysis or transesterification of methyl esters with ethyl alcohol. Reaction optimization often requires temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Q. How is this compound characterized structurally?

Structural elucidation employs spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm and methyl group protons at δ 3.7–3.9 ppm) .

- LCMS : Confirms molecular weight (e.g., [M+H]+ ≈ 219.22 g/mol) .

- X-ray crystallography : Resolves bond angles and lengths (e.g., indole ring planarity, C-N bond ~1.47 Å) using software like SHELX .

Q. What are the typical chemical reactions involving this compound?

Key reactions include:

- Nucleophilic substitution : Bromination at the indole 5-position using N-bromosuccinimide (NBS) in DMF .

- Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .

Advanced Research Questions

Q. How can crystallographic software like SHELX or Mercury aid in analyzing this compound’s crystal structure?

SHELX refines crystallographic data by optimizing atomic coordinates and thermal parameters, critical for resolving disorder in the ethyl/methyl groups . Mercury visualizes packing motifs and hydrogen-bonding networks, enabling comparative analysis of polymorphs or co-crystals. For example, void analysis in Mercury can predict solvent-accessible volumes, aiding in cocrystal engineering .

Q. How do modifications at the 4-carboxylate position influence pharmacological properties?

Substituent effects are studied via structure-activity relationship (SAR) assays:

- Ethyl vs. methyl esters : Ethyl esters enhance lipophilicity (LogP ↑), improving membrane permeability but reducing aqueous solubility .

- Bioisosteric replacement : Replacing the ester with amides (e.g., CONH₂) alters hydrogen-bonding capacity, impacting target affinity (e.g., kinase inhibition) .

- Electron-withdrawing groups : Cyano or nitro substituents at the 4-position modulate electronic density, affecting reactivity in Michael addition or Diels-Alder reactions .

Q. What methodological approaches resolve contradictions in bioactivity data for derivatives of this compound?

Contradictions arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Confirm antimicrobial activity via both microdilution (MIC) and time-kill assays .

- Metabolic stability testing : Compare half-lives in liver microsomes (e.g., human vs. murine) to contextualize in vitro vs. in vivo discrepancies .

- Crystallographic docking : Validate binding modes using solved protein structures (e.g., HIV protease) to distinguish true inhibitors from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.